Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
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Overview
Description
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system combining thiophene and pyridine rings, which imparts unique chemical properties and reactivity. It is used as a versatile precursor in the synthesis of various polyfunctionalized heterocyclic compounds with significant pharmaceutical interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a high boiling point solvent such as pyridine or a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive centers in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Diazotization: Forms 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Reaction with Thiourea: Produces 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one.
Scientific Research Applications
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmaceutical potential in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound’s nucleophilic and electrophilic centers allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one
- 6,8-dimethylisoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one
Uniqueness
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate stands out due to its unique fused ring system and the presence of both nucleophilic and electrophilic centers, making it a versatile precursor for synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-19(24)12-7-5-6-8-13(12)22-17(23)16-15(20)14-10(2)9-11(3)21-18(14)26-16/h5-9H,4,20H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIDLZVZYNYLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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